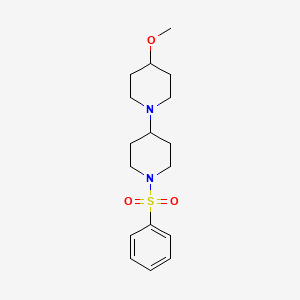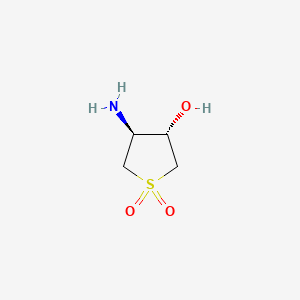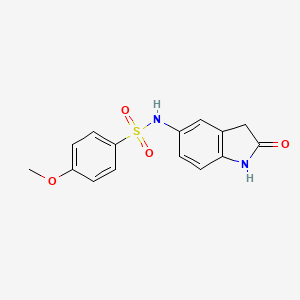![molecular formula C9H12N2O B2849412 N-[(3-methylpyridin-2-yl)methyl]acetamide CAS No. 1344004-56-3](/img/structure/B2849412.png)
N-[(3-methylpyridin-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methylpyridin-2-yl)methyl]acetamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 2-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Wirkmechanismus
Target of Action
The primary target of N-[(3-methylpyridin-2-yl)methyl]acetamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with a neurotransmitter role in the nervous system .
Mode of Action
This compound interacts with FAAH in a manner mutually exclusive to carprofen . The compound binds in the substrate channel of FAAH . This binding inhibits the activity of FAAH, preventing it from breaking down endocannabinoids .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system, a complex cell-signaling system in the body . This system plays a role in regulating a wide array of functions and processes, including sleep, mood, appetite, memory, and reproduction and fertility .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can have various effects at the molecular and cellular levels, depending on the specific functions of the endocannabinoids in different tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-2-yl)methyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative .
Another approach involves the use of 3-methylpyridine-2-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with methylamine to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-methylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(3-methylpyridin-2-yl)methyl]acetamide has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
N-[(3-methylpyridin-2-yl)methyl]acetamide can be compared with other pyridine derivatives, such as:
N-(pyridin-2-yl)methylacetamide: Similar structure but lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
N-(3-methylpyridin-2-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which may influence its solubility and pharmacokinetic properties.
The presence of the methyl group at the 3-position in this compound provides unique steric and electronic effects, making it distinct from other similar compounds and potentially enhancing its biological activity .
Eigenschaften
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-3-5-10-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQMGEOSFLBZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)
![5-(4-cyclohexylphenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2849333.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2849337.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2849338.png)
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)

![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)



![2-[(2-ethylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2849352.png)
